molecular formula C20H26N6O4S B2553314 3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946210-86-2

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2553314
CAS No.: 946210-86-2
M. Wt: 446.53
InChI Key: DTEVYIDKGKWSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H26N6O4S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of 3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be described as follows:

  • Molecular Formula : C20_{20}H26_{26}N4_{4}O3_{3}S
  • Molecular Weight : Approximately 398.51 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interactions with various biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Preliminary studies suggest that the compound could inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
  • Anticonvulsant Properties : The compound has shown promise in models of seizure activity, indicating potential applications in treating epilepsy or other seizure disorders.
  • Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines. For instance:

Cell LineIC50_{50} Value (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)18

These findings indicate a relatively potent effect against these cancer types, warranting further investigation into its mechanism of action.

In Vivo Studies

In vivo studies in animal models have supported the anticonvulsant potential of the compound. For example:

  • In a maximal electroshock seizure (MES) model, the compound exhibited an effective dose (ED50_{50}) of approximately 20 mg/kg, comparable to established anticonvulsants like phenobarbital (ED50_{50} = 22 mg/kg) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxy and methylthio groups have been shown to significantly influence its biological activity. For example:

  • Methoxy Substituents : The presence of methoxy groups at positions 3 and 5 on the benzene ring enhances lipophilicity and cellular uptake.
  • Methylthio Group : This group appears to play a critical role in the modulation of biological activity, potentially through interactions with specific receptors or enzymes.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-28-8-6-21-17-16-12-23-26(18(16)25-20(24-17)31-4)7-5-22-19(27)13-9-14(29-2)11-15(10-13)30-3/h9-12H,5-8H2,1-4H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEVYIDKGKWSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.